3-Methylbutanal - 26140-47-6

3-Methylbutanal

Catalog Number: EVT-7904775
CAS Number: 26140-47-6
Molecular Formula: C5H10O
C5H10O
(CH3)2CHCH2CHO
Molecular Weight: 86.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Methylbutanal, also known as isovaleraldehyde, is an aliphatic aldehyde with a distinct malty odor. [], [] It is a naturally occurring compound found in various sources, including:

  • Fruits and Vegetables: Tomatoes, apples, pears, strawberries [], []
  • Dairy Products: Cheese, milk [], [], []
  • Fermented Products: Beer, bread, fish sauce [], [], []
  • Mushrooms: Giant puffball mushrooms, white mushrooms [], []

3-Methylbutanal plays a significant role in scientific research, particularly in food science and flavor chemistry, due to its contribution to the aroma profile of various food products. It is a key flavor compound associated with malty, nutty, and chocolate-like notes. []

Future Directions
  • Health Impacts: Studying the potential health implications of 3-methylbutanal, particularly its role in uremic fetor and its impact on gut microbiota. []
Overview

3-Methylbutanal, also known as isovaleraldehyde, is an organic compound with the formula C5H10OC_5H_{10}O. It is classified as an aldehyde and belongs to the group of alpha-hydrogen aldehydes. This compound is characterized by its malty aroma and is found in various food products, contributing to their flavor profiles. It plays a significant role in metabolic pathways, particularly in yeast and cheese production.

Source

3-Methylbutanal is naturally occurring and can be found in low concentrations in many foods, including cheese, coffee, chicken, fish, chocolate, olive oil, and tea. It is also produced during the fermentation processes in various microorganisms, such as yeast and bacteria .

Classification
  • Chemical Class: Organic compounds
  • Sub-Class: Aldehydes
  • IUPAC Name: 3-Methylbutanal
  • CAS Number: 590-86-3
  • Molecular Formula: C5H10OC_5H_{10}O
  • Molecular Weight: 86.13 g/mol .
Synthesis Analysis

3-Methylbutanal can be synthesized through several methods:

  1. Hydroformylation of Isobutene:
    • Reaction:
    (CH3)2C=CH2+H2+CO(CH3)2CCH2CHO(CH_3)_2C=CH_2+H_2+CO\rightarrow (CH_3)_2C−CH_2CHO
    This method yields 3-methylbutanal along with some side products .
  2. Isomerization of Alcohols:
    • The compound can be produced by isomerizing 3-methylbut-3-en-1-ol using a catalyst such as copper oxide-zinc oxide. This involves converting starting materials obtained from reactions between isobutene and formaldehyde .
  3. Fermentation Processes:
    • In brewing, 3-methylbutanal is formed from the amino acid leucine through reductive pathways during the fermentation of malt .
Molecular Structure Analysis

The molecular structure of 3-methylbutanal can be represented as follows:

  • Structure:
Chemical Structure CH3C(CH3)CH2CHO\text{Chemical Structure }CH_3C(CH_3)CH_2CHO

Data

  • InChI Key: YGHRJJRRZDOVPD-UHFFFAOYSA-N
  • Density: 0.7977 g/cm³ at 20 °C
  • Boiling Point: 92.5 °C
  • Melting Point: -51 °C .
Chemical Reactions Analysis

3-Methylbutanal participates in various chemical reactions:

  1. Nucleophilic Addition Reactions:
    • It can react with nucleophiles such as sodium cyanide to form cyanohydrins under acidic conditions .
  2. Oxidation Reactions:
    • As an aldehyde, it can be oxidized to form carboxylic acids.
  3. Condensation Reactions:
    • It can undergo aldol condensation with other carbonyl compounds to form larger molecules.
Mechanism of Action

The mechanism of action for 3-methylbutanal primarily involves its role in flavor development during fermentation processes. In cheese production, for example, it is formed from leucine through enzymatic activity involving specific bacteria like Lactococcus lactis. The presence of α-keto acids enhances its production when added to growth media .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid at standard temperature and pressure.
  • Odor: Characteristic malty aroma.

Chemical Properties

  • Solubility: Soluble in organic solvents.
  • Reactivity: Reacts with oxidizing agents and can participate in condensation reactions.

Relevant Data

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Topological Polar Surface Area: 17.1 Ų .
Applications

3-Methylbutanal has several scientific uses:

  1. Flavoring Agent: It is widely used as a flavor component in food products due to its pleasant malty aroma.
  2. Chemical Intermediate: Serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
  3. Research Applications: Used in studies related to fermentation processes and metabolic pathways in microorganisms.
Biosynthesis Pathways and Metabolic Engineering of 3-Methylbutanal

Microbial Biosynthetic Routes in Saccharomyces cerevisiae and Carnobacterium maltaromaticum

3-Methylbutanal biosynthesis in microorganisms occurs primarily via the catabolism of the branched-chain amino acid leucine. In Saccharomyces cerevisiae (baker's yeast), this aldehyde is produced through the Ehrlich pathway, where leucine undergoes transamination to α-ketoisocaproate (α-KIC) by branched-chain amino acid transaminases (BCATs). α-KIC is subsequently decarboxylated to 3-methylbutanal by a keto acid decarboxylase (KDC), such as Aro10p or Thi3p, followed by reduction to 3-methylbutanol via alcohol dehydrogenases [7] [8]. This pathway is tightly regulated by carbon and nitrogen availability, with the transcriptional activator LEU3 modulating gene expression in response to α-KIC levels [7].

Carnobacterium maltaromaticum, a lactic acid bacterium (LAB) prevalent in dairy and meat products, employs dual metabolic routes for 3-methylbutanal synthesis. The direct pathway involves α-keto acid decarboxylase (KADC), converting α-KIC to 3-methylbutanal. The indirect pathway utilizes the α-keto acid dehydrogenase complex (KADH) to form isovaleryl-CoA, which is then converted to 3-methylbutanal via aldehyde dehydrogenase (AldDH). Both pathways operate concurrently, with KADC and KADH activities measured at 41.0 ± 3.0 nmol/mg protein/min and 1.43 ± 0.62 nmol/mg protein/min, respectively [3] [6]. This metabolic flexibility allows C. maltaromaticum to produce the compound under varying oxygen conditions, enhancing its role in flavor development in fermented foods [6].

Table 1: Microbial Biosynthesis Pathways for 3-Methylbutanal

OrganismPathwayKey EnzymesActivityOptimal Conditions
Saccharomyces cerevisiaeEhrlichBCAT, KDC (Aro10p), ADHStrain-dependentGlucose-rich, anaerobic
Carnobacterium maltaromaticumDirect (KADC)BCAT, KADC41.0 ± 3.0 nmol/mg protein/minNutrient-limited, aerobic
Carnobacterium maltaromaticumIndirect (KADH)BCAT, KADH, AldDH1.43 ± 0.62 nmol/mg protein/minAnaerobic, acidic pH

Plant-Derived Biosynthesis: Volatile Organic Compound Production in Olea europaea

In plants, 3-methylbutanal is synthesized as a volatile organic compound (VOC) through the oxidation of fatty acids or amino acid metabolism. Olea europaea (olive) produces this aldehyde as a secondary metabolite during fruit ripening and processing. The lipoxygenase pathway is the primary route: linoleic and linolenic acids are oxidized by lipoxygenase (LOX) to form hydroperoxides, which are cleaved by hydroperoxide lyases (HPL) into short-chain aldehydes, including 3-methylbutanal [1] [8]. This compound contributes to the "green" and "fruity" sensory notes characteristic of high-quality olive oil [8].

Environmental factors critically influence production levels. Temperature fluctuations during ripening alter LOX and HPL enzyme activities, while mechanical damage during olive crushing accelerates the enzymatic oxidation of leucine-derived precursors. Genetic studies of olive cultivars have identified polymorphisms in LOX and HPL genes associated with varietal differences in 3-methylbutanal emission [1].

Enzymatic Catalysis and Leucine Catabolism Mechanisms

Leucine catabolism is the universal precursor route for 3-methylbutanal biosynthesis. The process begins with transamination catalyzed by branched-chain amino acid transaminases (BCATs), which transfer the amino group from leucine to α-ketoglutarate, yielding glutamate and α-ketoisocaproate (α-KIC). Glutamate dehydrogenase (GDH) regenerates α-ketoglutarate, sustaining the transamination cycle [1] [3].

α-KIC is then channeled through two divergent enzymatic pathways:

  • Direct Decarboxylation: α-Keto acid decarboxylase (KADC) converts α-KIC directly to 3-methylbutanal, releasing CO₂. This enzyme requires thiamine pyrophosphate (TPP) as a cofactor and is oxygen-insensitive [3] [6].
  • Oxidative Decarboxylation: The α-keto acid dehydrogenase complex (KADH) oxidatively decarboxylates α-KIC to isovaleryl-CoA, which is hydrolyzed to isovalerate by acylkinase (ACK) and phosphotransacylase (PTA). Aldehyde dehydrogenase (AldDH) then oxidizes isovalerate to 3-methylbutanal [3] [6].

Enzyme kinetics vary significantly between species. In Lactococcus lactis, KADC activity peaks during stationary phase under nutrient limitation, while KADH dominates in energy-sufficient conditions [1]. Sodium meta-arsenite, a KADH inhibitor, reduces 3-methylbutanal yield by 20–30% in C. maltaromaticum, confirming dual-pathway functionality [6].

Table 2: Key Enzymes in Leucine Catabolism to 3-Methylbutanal

EnzymeReaction CatalyzedCofactorInhibitorsOrganism Examples
Branched-chain amino acid transaminase (BCAT)Leucine + α-ketoglutarate ⇌ α-KIC + glutamatePyridoxal phosphateAminooxyacetateLactococcus lactis, Saccharomyces cerevisiae
α-Keto acid decarboxylase (KADC)α-KIC → 3-methylbutanal + CO₂Thiamine pyrophosphateOxygen (in some LAB)Carnobacterium maltaromaticum
α-Keto acid dehydrogenase (KADH)α-KIC + CoA → isovaleryl-CoA + CO₂Mg²⁺, TPP, NAD⁺Sodium meta-arseniteLactobacillus casei
Aldehyde dehydrogenase (AldDH)Isovalerate → 3-methylbutanalNAD(P)⁺CyanamideCarnobacterium maltaromaticum

Genetic Regulation of Aldehyde Dehydrogenase Activity

The production of 3-methylbutanal is genetically modulated by global regulatory networks responsive to nutrient availability. In Lactococcus lactis, transcriptomic analyses reveal that the relA gene, which synthesizes (p)ppGpp alarmones during amino acid starvation, upregulates BCAT and KADC expression. Concurrently, the transcriptional regulator CodY represses leucine catabolism genes when branched-chain amino acids are abundant [1]. Under nutrient limitation, CodY repression is alleviated, activating 3-methylbutanal synthesis [1].

In Saccharomyces cerevisiae, aldehyde dehydrogenases (e.g., ALD6) are regulated by the LEU3 transcriptional activator. LEU3 undergoes a conformational change upon binding α-KIC, enabling it to activate ALD genes. Metabolic engineering strategies have leveraged this by expressing a constitutively active LEU3 mutant (LEU3Δ601), which enhances 3-methylbutanal flux by 34-fold in engineered strains [7] [8]. Deletion of competing genes like BAT1 (encoding BCAT) and ALD6 (encoding aldehyde dehydrogenase) further amplifies yield by minimizing byproduct formation [7].

Table 3: Genetic Regulators of 3-Methylbutanal Biosynthesis

Regulator GeneOrganismFunctionTarget PathwaysEngineering Strategy
relALactococcus lactis(p)ppGpp synthesis during nutrient stressUpregulates BCAT, KADCOverexpression under stationary phase
CodYLactococcus lactisRepresses leucine catabolism genesBCAT, KADC, KADHKnockout to derepress pathways
LEU3Saccharomyces cerevisiaeActivates ALD genes upon α-KIC bindingAldehyde dehydrogenase, KDCExpression of LEU3Δ601 mutant
RpoDLactococcus lactisSigma factor for stress-response genesKADC, AldDHPromoter optimization

Key Compound List

  • 3-Methylbutanal
  • α-Ketoisocaproate (α-KIC)
  • Isovaleryl-CoA
  • Leucine
  • Glutamate
  • Thiamine pyrophosphate (TPP)
  • Branched-chain amino acid transaminase (BCAT)
  • α-Keto acid decarboxylase (KADC)
  • Aldehyde dehydrogenase (AldDH)
  • α-Keto acid dehydrogenase (KADH)

Properties

CAS Number

26140-47-6

Product Name

3-Methylbutanal

IUPAC Name

3-methylbutanal

Molecular Formula

C5H10O
C5H10O
(CH3)2CHCH2CHO

Molecular Weight

86.13 g/mol

InChI

InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3

InChI Key

YGHRJJRRZDOVPD-UHFFFAOYSA-N

SMILES

CC(C)CC=O

Solubility

Slightly soluble in water; soluble in ethanol, ethyl ether
Miscible with alcohol, ether
SOL IN PROPYLENE GLYCOL AND OILS
In water, 1,400 mg/L at 20 °C
14 mg/mL at 20 °C
Solubility in water, g/100ml: 2 (poor)
soluble in wate

Canonical SMILES

CC(C)CC=O

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